1-(3-Chloropyridin-4-yl)-4-(2-methoxyphenyl)piperazine
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Overview
Description
1-(3-Chloropyridin-4-yl)-4-(2-methoxyphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a chloropyridine ring and a methoxyphenyl group attached to a piperazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropyridin-4-yl)-4-(2-methoxyphenyl)piperazine typically involves the reaction of 3-chloropyridine with 2-methoxyphenylpiperazine under specific conditions. One common method includes:
Starting Materials: 3-chloropyridine and 2-methoxyphenylpiperazine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The mixture is heated under reflux conditions for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and higher yields.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropyridin-4-yl)-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Chloropyridin-4-yl)-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloropyridin-4-yl)piperazine: Lacks the methoxyphenyl group, which may affect its binding properties and reactivity.
4-(2-Methoxyphenyl)piperazine: Lacks the chloropyridine ring, which may influence its chemical behavior and applications.
Uniqueness
1-(3-Chloropyridin-4-yl)-4-(2-methoxyphenyl)piperazine is unique due to the presence of both the chloropyridine and methoxyphenyl groups, which confer specific chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets.
Properties
Molecular Formula |
C16H18ClN3O |
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Molecular Weight |
303.78 g/mol |
IUPAC Name |
1-(3-chloropyridin-4-yl)-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C16H18ClN3O/c1-21-16-5-3-2-4-15(16)20-10-8-19(9-11-20)14-6-7-18-12-13(14)17/h2-7,12H,8-11H2,1H3 |
InChI Key |
AMGXSEDJRBGBAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=C(C=NC=C3)Cl |
Origin of Product |
United States |
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